3-Cyclopropylpiperidine
Overview
Description
3-Cyclopropylpiperidine is a chemical compound with the molecular formula C8H15N. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Mechanism of Action
Target of Action
Piperidine derivatives, a class of compounds to which 3-cyclopropylpiperidine belongs, are known to interact with various biological targets
Mode of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects . These activities suggest that this compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Piperidine derivatives are known to influence various physiological activities and pathological conditions of the central nervous system, cardiovascular system, and gastrointestinal tract
Pharmacokinetics
The pharmacokinetic principles of anti-infective dosing, which include absorption, distribution, metabolism, and excretion, are crucial in determining the response to therapy
Result of Action
Piperidine derivatives are known to exhibit antioxidant, anti-inflammatory, and anti-apoptotic activities . These activities suggest that this compound may exert similar effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, weakly alkaline environments have been found to be more conducive to bacterial growth and the synthesis of certain compounds, while weakly acidic environments may enhance antifungal activity . .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which include 3-Cyclopropylpiperidine, are present in more than twenty classes of pharmaceuticals .
Cellular Effects
Piperidine derivatives have been shown to have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. This includes information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Piperidine derivatives have been shown to have various effects on metabolic flux or metabolite levels .
Transport and Distribution
Drug transporters, which could potentially interact with this compound, play a critical role in drug disposition by affecting absorption, distribution, and excretion .
Subcellular Localization
Protein-mediated transport processes are known to play a role in the subcellular localization of various compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylpiperidine typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of 3-cyclopropylpyridine. This process involves the use of hydrogen gas in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes starting from readily available raw materials. The process often includes steps like cyclization, hydrogenation, and purification to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon or Raney nickel are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of various reduced piperidine derivatives.
Substitution: Formation of substituted piperidine compounds with different functional groups.
Scientific Research Applications
3-Cyclopropylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Cyclopropylamine: Contains a cyclopropyl group attached to an amine.
3-Cyclopropylpyridine: A precursor in the synthesis of 3-Cyclopropylpiperidine
Uniqueness: this compound is unique due to the presence of both the cyclopropyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-cyclopropylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-8(6-9-5-1)7-3-4-7/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDDMRYQURLRMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20708894 | |
Record name | 3-Cyclopropylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20708894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942576-93-4 | |
Record name | 3-Cyclopropylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20708894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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